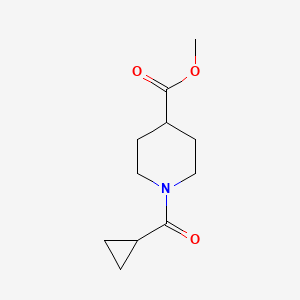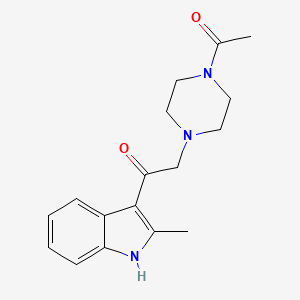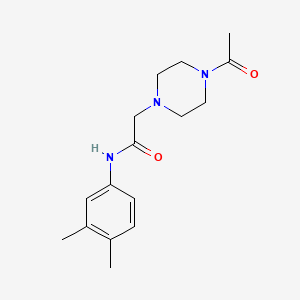
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide, also known as ADPA, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.
作用機序
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines and is a target for the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an anti-inflammatory and analgesic agent. It has also been shown to have a low toxicity profile, making it a promising candidate for further drug development studies.
実験室実験の利点と制限
One advantage of 2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide is its low toxicity profile, which makes it a safer alternative to other anti-inflammatory and analgesic agents. However, its limited solubility in water may make it difficult to use in certain experimental settings.
将来の方向性
For research on 2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide include further studies on its mechanism of action, as well as its potential use in the treatment of inflammatory and pain-related conditions. Additionally, the development of more soluble forms of this compound may expand its use in experimental settings.
合成法
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide can be synthesized through a multi-step reaction process, starting with piperazine and 3,4-dimethylbenzoyl chloride. The resulting 4-acetylpiperazine intermediate is then reacted with ethyl chloroacetate to form 2-(4-acetylpiperazin-1-yl)acetamide. Finally, this intermediate is reacted with 3,4-dimethylphenyl isocyanate to yield this compound.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide has been studied for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-4-5-15(10-13(12)2)17-16(21)11-18-6-8-19(9-7-18)14(3)20/h4-5,10H,6-9,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWONNKCIXZTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)
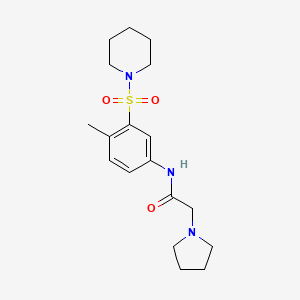
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
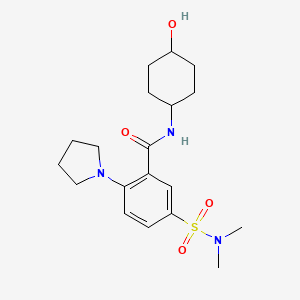
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
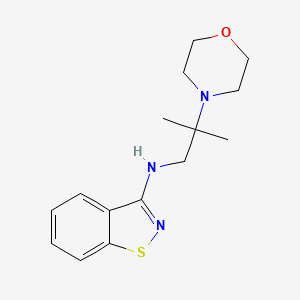
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
